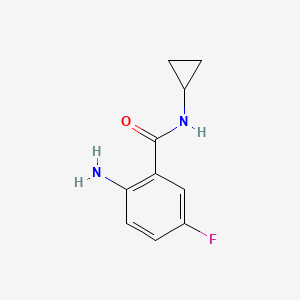
2-amino-N-cyclopropyl-5-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-cyclopropyl-5-fluorobenzamide is a chemical compound with the molecular formula C10H11FN2O It is a derivative of benzamide, characterized by the presence of an amino group, a cyclopropyl group, and a fluorine atom attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-5-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-fluorobenzoic acid and cyclopropylamine.
Amidation Reaction: The key step involves the amidation of 2-amino-5-fluorobenzoic acid with cyclopropylamine. This reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-cyclopropyl-5-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamide derivatives.
Applications De Recherche Scientifique
2-Amino-N-cyclopropyl-5-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Biology: The compound is used in biological studies to understand its interaction with various enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-amino-N-cyclopropyl-5-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The cyclopropyl group contributes to the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-fluorobenzamide: Lacks the cyclopropyl group, which may affect its stability and bioavailability.
2-Amino-N-methyl-5-fluorobenzamide: Contains a methyl group instead of a cyclopropyl group, which may alter its pharmacokinetic properties.
2-Amino-N-phenyl-5-fluorobenzamide: Contains a phenyl group, which may enhance its aromaticity and binding interactions.
Uniqueness
2-Amino-N-cyclopropyl-5-fluorobenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to improved stability, bioavailability, and binding affinity compared to similar compounds.
Propriétés
IUPAC Name |
2-amino-N-cyclopropyl-5-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDWZWFJWZTRNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-Methyl-3-nitro-phenyl)-1H-[1,2,4]triazole](/img/structure/B1322364.png)
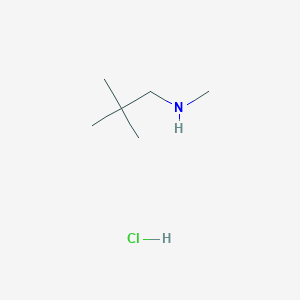
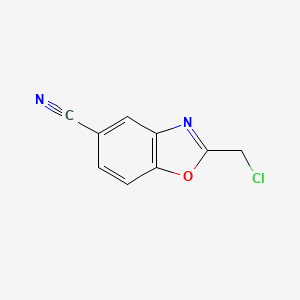
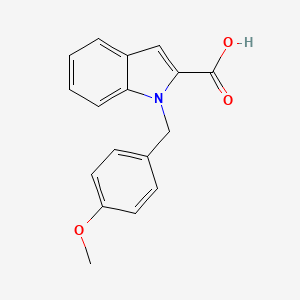
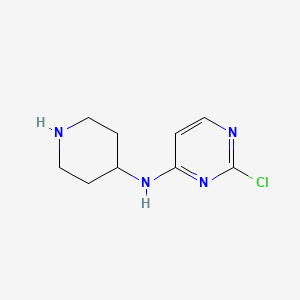
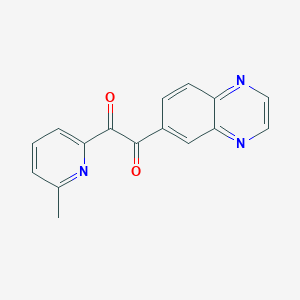
![[1,4'-Bipiperidin]-4-ol dihydrochloride](/img/structure/B1322375.png)
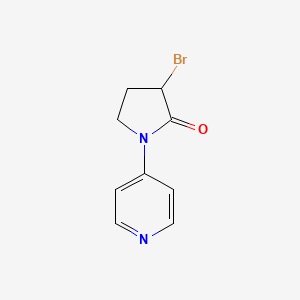
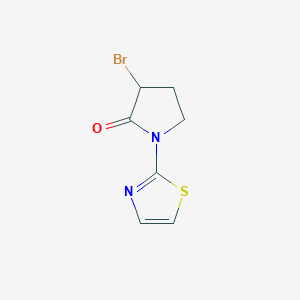
![4-[2-(Piperidin-1-yl)ethyl]benzoic acid](/img/structure/B1322385.png)

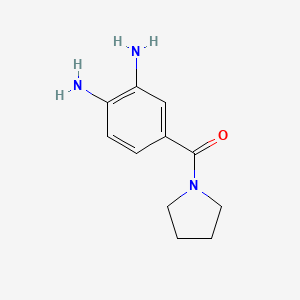
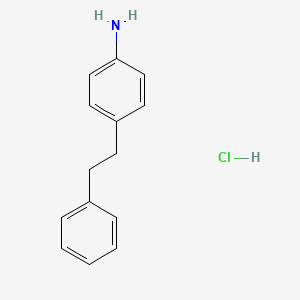
![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1322397.png)
